molecular formula C16H15NO3S B194540 (2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one CAS No. 42399-49-5

(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one

Cat. No. B194540
CAS RN: 42399-49-5
M. Wt: 301.4 g/mol
InChI Key: LHBHZALHFIQJGJ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, other names (such as common names or abbreviations), and the class of compounds it belongs to. The structure would be described, including functional groups and stereochemistry.



Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and reagents.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including the conditions under which these reactions occur and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Singh et al. (2000, 2002) and Pant et al. (2021) have synthesized various derivatives of 1,5-benzothiazepines, including those related to your compound of interest. These studies focused on their antimicrobial activity, indicating potential applications in combating bacterial infections. The compounds were characterized by elemental analyses and spectral data and demonstrated notable antimicrobial properties (Singh et al., 2000), (Singh et al., 2002), (Pant et al., 2021).

  • Spectral Studies and Antibacterial Evaluation : Bairwa and Sharma (2016) conducted spectral studies and synthesized derivatives showing antibacterial properties, highlighting another aspect of the potential pharmaceutical applications of these compounds (Bairwa & Sharma, 2016).

Synthesis Techniques and Applications

  • Asymmetric Synthesis : Komiyama et al. (2005) described a novel protocol for the asymmetric synthesis of this compound, demonstrating an innovative approach to its production. This method involves Darzens condensation reactions, bakers' yeast reduction, and further chemical processing, reflecting the compound's relevance in synthetic organic chemistry (Komiyama et al., 2005).

  • Ionic Liquid–Mediated Synthesis : Jain et al. (2011) developed an efficient one-step ionic liquid–mediated green protocol for the regioselective synthesis of 1,5-benzothiazepine derivatives. This method emphasizes the importance of green chemistry in synthesizing these compounds (Jain et al., 2011).

  • Ultrasound Enhanced Synthesis : Chate et al. (2011) described an efficient synthesis of 1,5-Benzothiazepines using ultrasound irradiation, showcasing an innovative technique that enhances the chemical reaction process and highlights the versatility of these compounds (Chate et al., 2011).

Miscellaneous Applications

  • Corrosion Inhibition : Sasikala et al. (2016) studied the corrosion inhibition properties of benzothiazepine derivatives on mild steel in an acid medium. This suggests potential industrial applications of these compounds beyond the realm of pharmaceuticals (Sasikala et al., 2016).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies to better understand the compound’s properties or mechanism of action.


properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,14-15,18H,1H3,(H,17,19)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHZALHFIQJGJ-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057744
Record name (2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one

CAS RN

42399-49-5
Record name (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42399-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE, (2S,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN4N3305M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
Reactant of Route 2
(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
Reactant of Route 3
(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
Reactant of Route 4
(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
Reactant of Route 5
(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
Reactant of Route 6
(2S,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one

Citations

For This Compound
9
Citations
K Marthi, S Larsen, M Ács, E Fogassy - Journal of molecular structure, 1996 - Elsevier
The crystal structures of racemic and optically active cis-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (C 16 H 15 NO 3 S) were determined to investigate …
Number of citations: 12 www.sciencedirect.com
GP Jadhav, VS Kasture, SS Pawar… - Journal of Pharmacy …, 2014 - academia.edu
There is an ever increasing interest in impurities present in APIs. Now days, not only purity profile but also impurity profile has become mandatory according to various regulatory …
Number of citations: 8 www.academia.edu
NI Иванова - 2020 - search.proquest.com
We focus on the analysis of contemporary drug delivery systems. The main object of the study is the drug Diltiazem (blocker of the L-type Ca2+ channels) and the newly synthesized …
Number of citations: 0 search.proquest.com
E Pálovics, E Fogassy - Am. J. Chem. Eng, 2018 - article.amjceng.org
The preparation of pure enantiomers has an increasing demand both for academic and industrial (pharmaceutical) practice. This is not surprising, because the active ingredients of a …
Number of citations: 2 article.amjceng.org
VA Pavlov, TN Pavlova - Current Organic Chemistry, 2017 - ingentaconnect.com
A new concept is proposed on the basis of chemical, biological and physical data, according to which stable chiral factors on the prebiotic Earth are likely to contribute to homochirality …
Number of citations: 9 www.ingentaconnect.com
VA Pavlov, YV Shushenachev, SG Zlotin - Symmetry, 2019 - mdpi.com
The four most important and well-studied phenomena of mirror symmetry breaking of molecules were analyzed for the first time in terms of available common features and regularities. …
Number of citations: 12 www.mdpi.com
VA Pavlov, SG Zlotin - Current Organic Chemistry, 2018 - ingentaconnect.com
This paper presents an overview of known experimental data dealing with the mirror symmetry breaking effect in stochastic reactions (crystallization of NaClO3 from an oversaturated …
Number of citations: 6 www.ingentaconnect.com
VA Pavlov, YV Shushenachev, SG Zlotin - Symmetry, 2020 - mdpi.com
Effects associated with mirror symmetry may be underlying for a number of phenomena in chemistry and physics. Increase in the density and melting point of the 50%L/50%D collection …
Number of citations: 2 www.mdpi.com
Н Иванова - 2020 - repository.mu-varna.bg
Дисертационният труд се фокусира върху анализа на съвременните лекарстводоставящи системи. Основен обект на изследване е лекарственото вещество Diltiazem …
Number of citations: 2 repository.mu-varna.bg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.